molecular formula C21H26N2O4S2 B2887991 (E)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyl)ethenesulfonamide CAS No. 1396890-42-8

(E)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyl)ethenesulfonamide

Cat. No.: B2887991
CAS No.: 1396890-42-8
M. Wt: 434.57
InChI Key: WSJNRHJIGAMQDQ-NTCAYCPXSA-N
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Description

Typically, compounds like this are part of the sulfonamide family, which are often used in the creation of various pharmaceuticals due to their biological activity . The structure suggests that it might have interesting properties, as it contains a tetrahydroquinoline ring, a common motif in medicinal chemistry, and a sulfonamide group, which is known for its various biological activities.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, ethynyl p-tolyl sulphone can undergo addition to a number of conjugated dienes .

Scientific Research Applications

Cancer Research and Anticancer Activity

A study by Cumaoğlu et al. (2015) focuses on the synthesis of compounds bearing the sulfonamide fragment, which includes derivatives similar to the specified compound. These compounds were tested for their anti-cancer activity against various cancer cell lines. The study found that these compounds could significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, suggesting potential applications in cancer therapy (Cumaoğlu et al., 2015).

Inhibition of Protein Kinases

Hidaka et al. (1984) report on isoquinolinesulfonamides as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. This study implies that derivatives of the specified compound could have significant roles in inhibiting specific protein kinases, which is relevant in various biological processes and diseases (Hidaka et al., 1984).

Synthesis and Structural Analysis

Consonni et al. (1996) discuss the synthesis of N-sulfonyl substituted aza-ortho-xylylenes, leading to derivatives including tetrahydroquinoline and quinoline derivatives. This research is significant for understanding the chemical synthesis and structural properties of compounds related to (E)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyl)ethenesulfonamide (Consonni et al., 1996).

Vasodilatory Activity

Morikawa et al. (1989) synthesized a series of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, showing vasodilatory action. This implies potential cardiovascular applications for related sulfonamide derivatives (Morikawa et al., 1989).

Antimicrobial Activity

A study on quinoline clubbed with sulfonamide moiety, synthesized as antimicrobial agents, suggests potential antimicrobial applications for related compounds. This research indicates that such compounds could be effective against certain bacteria (Biointerface Research in Applied Chemistry, 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Sulfonamides, for example, are often used as antibiotics, where they inhibit the growth of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S2/c1-3-14-29(26,27)23-13-4-5-19-16-20(10-11-21(19)23)22-28(24,25)15-12-18-8-6-17(2)7-9-18/h6-12,15-16,22H,3-5,13-14H2,1-2H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJNRHJIGAMQDQ-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C=CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)/C=C/C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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